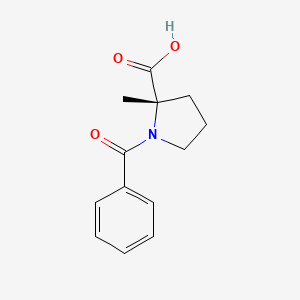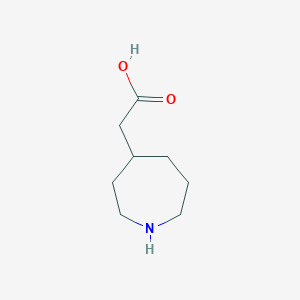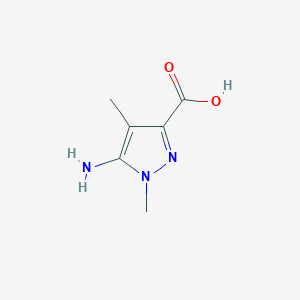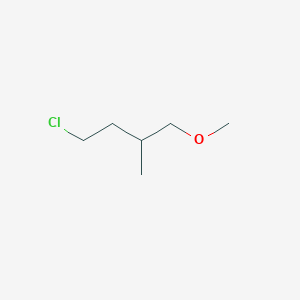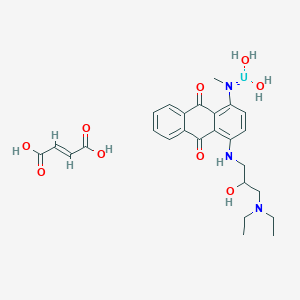
((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” is a complex organic-inorganic hybrid compound It features a diethylamino group, a hydroxypropyl group, and a dihydroanthracene core, coordinated with uranium and fumarate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” involves multiple steps:
Formation of the dihydroanthracene core: This can be achieved through the reduction of anthraquinone using a suitable reducing agent like sodium borohydride.
Introduction of the diethylamino and hydroxypropyl groups: This step involves nucleophilic substitution reactions where the diethylamino and hydroxypropyl groups are introduced.
Coordination with uranium: The dihydroanthracene derivative is then reacted with a uranium salt, such as uranyl nitrate, under controlled conditions to form the uranium complex.
Addition of fumarate: Finally, fumaric acid is added to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Batch reactors: for precise control over reaction conditions.
Purification techniques: like crystallization, chromatography, and recrystallization to obtain high-purity products.
Quality control: measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroanthracene core.
Reduction: Reduction reactions can occur at the uranium center, potentially altering its oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino or hydroxypropyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Anthraquinone derivatives.
Reduction products: Uranium complexes with altered oxidation states.
Substitution products: Modified dihydroanthracene derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Used in studying biochemical pathways and interactions due to its complex structure.
Medicine
Radiopharmaceuticals: Potential use in targeted radiotherapy due to the presence of uranium.
Industry
Nuclear Research: Applications in nuclear fuel research and development.
作用机制
The compound exerts its effects through:
Coordination chemistry: The uranium center can interact with various biological and chemical targets.
Electron transfer: The dihydroanthracene core can participate in electron transfer reactions, influencing redox processes.
相似化合物的比较
Similar Compounds
Uranium complexes: Other uranium-based compounds with different ligands.
Dihydroanthracene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Hybrid nature: The combination of organic and inorganic components makes it unique.
Functional diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
属性
分子式 |
C26H34N3O9U- |
|---|---|
分子量 |
770.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[4-[[3-(diethylamino)-2-hydroxypropyl]amino]-9,10-dioxoanthracen-1-yl]-methylazanide;uranium;dihydrate |
InChI |
InChI=1S/C22H27N3O3.C4H4O4.2H2O.U/c1-4-25(5-2)13-14(26)12-24-18-11-10-17(23-3)19-20(18)22(28)16-9-7-6-8-15(16)21(19)27;5-3(6)1-2-4(7)8;;;/h6-11,14,26H,4-5,12-13H2,1-3H3,(H2,23,24,27,28);1-2H,(H,5,6)(H,7,8);2*1H2;/p-1/b;2-1+;;; |
InChI 键 |
WVGQFFFEWALRMG-FKQPBZCOSA-M |
手性 SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=C/C(=O)O)\C(=O)O.O.O.[U] |
规范 SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=CC(=O)O)C(=O)O.O.O.[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


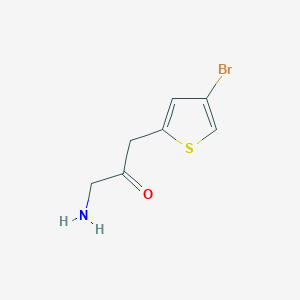






![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

